1-(2-Bromo-4-chlorophenyl)ethanone
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Overview
Description
1-(2-Bromo-4-chlorophenyl)ethanone is an organic compound with the molecular formula C8H6BrClO. It is a colorless to yellow solid or liquid, depending on its purity and storage conditions . This compound is often used in various chemical syntheses and has significant applications in scientific research and industry.
Scientific Research Applications
1-(2-Bromo-4-chlorophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . These indicate that the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation.
Relevant Papers
The relevant papers retrieved include a comparative analysis of selected bond angles for the compound , and a new and versatile one-pot strategy to synthesize alpha-bromoketones . These papers provide valuable insights into the properties and potential applications of “1-(2-Bromo-4-chlorophenyl)ethanone”.
Preparation Methods
1-(2-Bromo-4-chlorophenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride as a catalyst in carbon tetrachloride. The reaction is initially carried out at 0°C and then allowed to reach room temperature, yielding the desired product . Industrial production methods typically involve similar reaction conditions but are optimized for larger-scale production.
Chemical Reactions Analysis
1-(2-Bromo-4-chlorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include aluminum chloride, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)ethanone involves its interaction with specific molecular targets. In biochemical studies, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-Bromo-4-chlorophenyl)ethanone can be compared with other similar compounds, such as:
2-Bromo-4’-chloropropiophenone: This compound has a similar structure but differs in its applications and reactivity.
4-Bromo-2-chlorophenol: Another related compound used in different chemical syntheses.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBATMJMOGHOCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405736 |
Source
|
Record name | 1-(2-bromo-4-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825-40-1 |
Source
|
Record name | 1-(2-bromo-4-chlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 825-40-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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